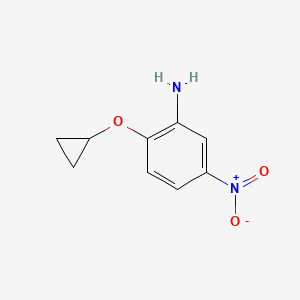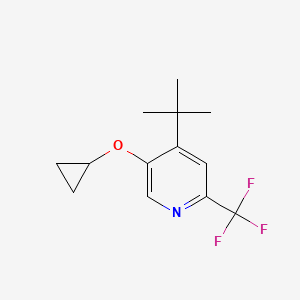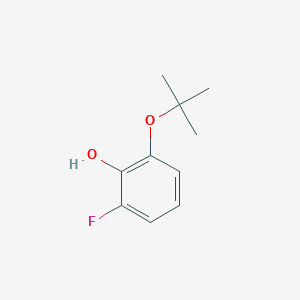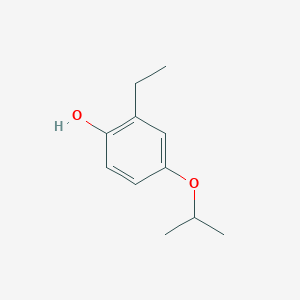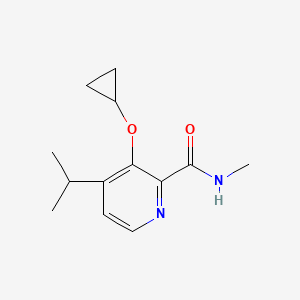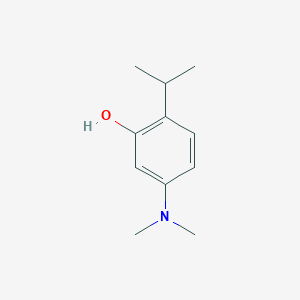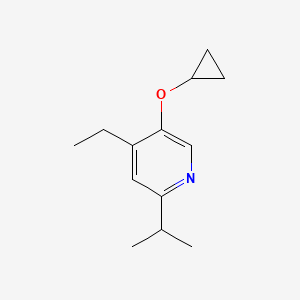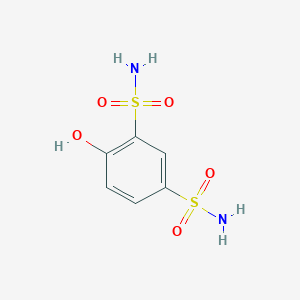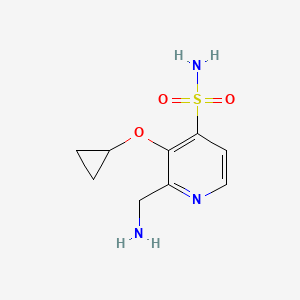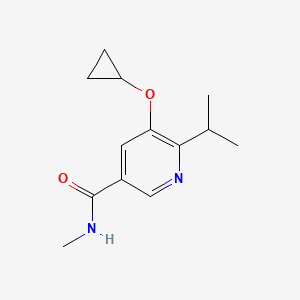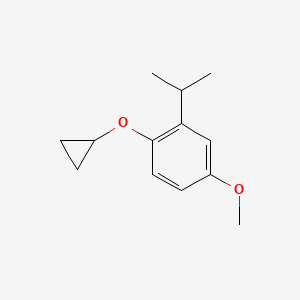
1-Cyclopropoxy-2-isopropyl-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with cyclopropoxy, isopropyl, and methoxy groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-2-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of a benzene derivative with cyclopropylmethanol, isopropyl halide, and methoxy reagents under specific conditions . Industrial production methods often involve multi-step processes to ensure high purity and yield. For example, a typical synthetic route might involve the following steps:
Formation of the cyclopropoxy group: Reacting cyclopropylmethanol with a suitable base to form the cyclopropoxy anion.
Substitution on the benzene ring: Introducing the cyclopropoxy group onto the benzene ring through an electrophilic aromatic substitution reaction.
Addition of isopropyl and methoxy groups: Sequentially adding isopropyl and methoxy groups using appropriate reagents and catalysts.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-2-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The cyclopropoxy, isopropyl, and methoxy groups influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-isopropyl-4-methoxybenzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-4-isopropyl-2-methoxybenzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.
1-(Cyclopropylmethoxy)-2-isopropyl-4-methoxybenzene: Another closely related compound with slight variations in the substituent groups.
4-Cyclopropoxy-1-isopropyl-2-methoxybenzene: This compound also shares a similar structure but with different substituent positions.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-8-11(14-3)6-7-13(12)15-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
RUUKKUHPZDMAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


